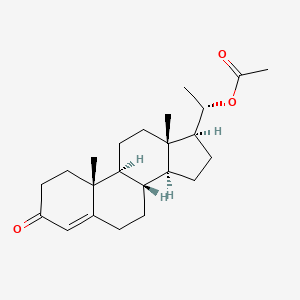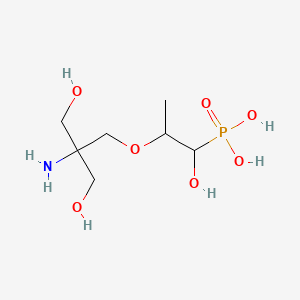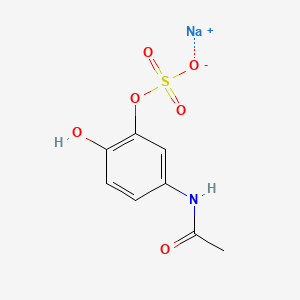![molecular formula C15H14N4O4 B583209 4-[2-(2-Amino-4,5,6,7-tetrahydro-4,6-dioxo-3H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoic Acid CAS No. 193265-47-3](/img/structure/B583209.png)
4-[2-(2-Amino-4,5,6,7-tetrahydro-4,6-dioxo-3H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoic Acid
Descripción general
Descripción
The compound “4-[2-(2-Amino-4,5,6,7-tetrahydro-4,6-dioxo-3H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoic Acid” is a metabolite of pemetrexed .
Molecular Structure Analysis
The molecular formula of this compound is C15H14N4O4 . Unfortunately, the specific molecular structure analysis is not available in the retrieved sources.Chemical Reactions Analysis
The compound is used in the preparation of a Pemetrexed metabolite . The specific chemical reactions involving this compound are not detailed in the available sources.Physical And Chemical Properties Analysis
This compound has a molecular weight of 314.3 . It is a light pink solid . The melting point is greater than 300°C . The compound has a predicted density of 1.66±0.1 g/cm3 . It is slightly soluble in DMSO .Aplicaciones Científicas De Investigación
Dual Inhibitors of Thymidylate Synthase and Dihydrofolate Reductase
Compounds including 4-[2-(2-Amino-4,5,6,7-tetrahydro-4,6-dioxo-3H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoic Acid have been designed as dual inhibitors of thymidylate synthase (TS) and dihydrofolate reductase (DHFR), which are key enzymes in DNA synthesis. These compounds have demonstrated potential as antitumor agents. For instance, one study synthesized analogues that exhibited inhibitory potency against human DHFR, similar to other known inhibitors, and showed significant cytotoxicity against human tumor cell lines (Gangjee et al., 2003).
Antineoplastic Agents
These compounds have also been explored as antineoplastic agents. A study detailed the synthesis of N-{2-amino-4-substituted [(pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl}-L-glutamic acids, which demonstrated high cytotoxicity against human leukemic cells in culture (Shih & Gossett, 1993).
Antiviral Activity
In addition to their antitumor potential, these compounds have shown promise in antiviral applications. For instance, novel non-glutamate benzamide derivatives of this compound exhibited significantly higher antiviral activity against Newcastle disease virus, an avian paramyxovirus, compared to similar commercial drugs (Balaraman et al., 2018).
Inhibitors of Purine Biosynthesis
Some derivatives of this compound act by inhibiting purine biosynthesis. A study synthesized a compound that acts as an inhibitor of glycinamide ribonucleotide formyltransferase (GAR FTase), a key enzyme in purine biosynthesis, showing activity against lymphoblastic leukemic cells (Taylor et al., 1996).
Apoptosis-Inducing Agents for Breast Cancer
Research has also explored the use of these compounds as apoptosis-inducing agents in breast cancer treatment. For example, a study discovered new derivatives that showed potent in vitro and in vivo activity against breast cancer cells, highlighting their potential as therapeutic agents (Gad et al., 2020).
Mecanismo De Acción
Target of Action
The primary target of this compound is the enzyme thymidylate synthase (TS) . TS is a crucial enzyme in the DNA synthesis pathway, catalyzing the methylation of 2’-deoxyuridine-5’-monophosphate (dUMP) to 2’-deoxythymidine-5’-monophosphate (dTMP), an essential precursor in DNA synthesis .
Mode of Action
The compound binds to and inhibits the activity of TS . By inhibiting TS, the compound prevents the conversion of dUMP to dTMP, thereby disrupting DNA synthesis and cell replication .
Biochemical Pathways
The compound primarily affects the DNA synthesis pathway by inhibiting the activity of TS . This inhibition disrupts the normal cell cycle, particularly the S phase where DNA replication occurs, leading to cell cycle arrest and apoptosis .
Pharmacokinetics
The compound is slightly soluble in dmso , which may affect its absorption and distribution in the body. The compound’s pKa is predicted to be 4.32 , which could influence its ionization state and thus its absorption and distribution. The compound’s melting point is greater than 300°C , and it has a predicted density of 1.66±0.1 g/cm3 , which could impact its dissolution rate and bioavailability.
Result of Action
By inhibiting TS and disrupting DNA synthesis, the compound can induce cell cycle arrest and apoptosis . This makes it potentially useful in the treatment of diseases characterized by uncontrolled cell proliferation, such as cancer .
Action Environment
Environmental factors that could influence the compound’s action, efficacy, and stability include pH (due to the compound’s pKa), temperature (due to the compound’s high melting point), and the presence of solvents like DMSO
Propiedades
IUPAC Name |
4-[2-(2-amino-4,6-dioxo-5,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O4/c16-15-18-11-10(13(21)19-15)9(12(20)17-11)6-3-7-1-4-8(5-2-7)14(22)23/h1-2,4-5,9H,3,6H2,(H,22,23)(H4,16,17,18,19,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDCYFUHVBXQODS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCC2C3=C(NC2=O)N=C(NC3=O)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-(2-Chloroethyl)-2-methyl-1-oxido-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-1-ium-4-one](/img/structure/B583126.png)



![5alpha-Cholestan-3beta-ol-[d7]](/img/structure/B583132.png)


![2-Amino-1,6-dihydro-7H-imidazo[4,5-f]quinolin-7-one](/img/structure/B583136.png)
![8-Chloro-3-methoxy-5H-benzo[b][1,4]benzoxazepin-6-one](/img/structure/B583139.png)


![3,7-Dimethyl-3H-imidazo[4,5-F]quinoxaline](/img/structure/B583143.png)
